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For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for isocitrate dehydrogenase 1 (IDH1)-mutant gliomas is

evolving, with several potent inhibitors in development and clinical use. This guide provides an

objective comparison of two key small molecule inhibitors: DS-1001b, a novel brain-penetrant

inhibitor, and ivosidenib (AG-120), an FDA-approved therapy for other IDH1-mutant cancers

also investigated in glioma. This comparison is based on available preclinical and clinical

experimental data.

Executive Summary
Both DS-1001b and ivosidenib are selective inhibitors of the mutant IDH1 enzyme, which is a

hallmark of a significant subset of gliomas. Their primary mechanism of action is to block the

production of the oncometabolite D-2-hydroxyglutarate (2-HG), leading to the restoration of

normal cellular differentiation and inhibition of tumor growth.[1][2] Preclinical data suggests that

DS-1001b has high blood-brain barrier permeability, a critical feature for treating brain tumors.

[3][4] Clinical data for both agents have demonstrated their ability to significantly reduce 2-HG

levels in tumor tissue and show promising anti-tumor activity, particularly in non-enhancing

gliomas.[5][6][7]

Performance Data
The following tables summarize the quantitative data on the biochemical activity, cellular

potency, and clinical efficacy of DS-1001b and ivosidenib in the context of IDH1-mutant glioma.
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Table 1: Biochemical and Cellular Potency

Parameter DS-1001b
Ivosidenib (AG-
120)

Reference

Target Mutant IDH1 Mutant IDH1 [1][3]

IC50 (IDH1 R132H)
1.8 nmol/L (without

preincubation)
~12 nM [3][8]

IC50 (IDH1 R132C)
2.5 nmol/L (without

preincubation)

Not specified in

glioma context
[3]

IC50 (Wild-Type

IDH1)

>1000 nmol/L (without

preincubation)

Inhibits at higher

concentrations
[3][8]

Cellular 2-HG

Inhibition (IC50)

2.9 nmol/L (U87MG-

IDH1 R132H cells)

Not specified in

glioma context
[3]

Note: IC50 values are from different studies and may not be directly comparable due to

variations in experimental conditions.

Table 2: Preclinical In Vivo Efficacy

Parameter DS-1001b
Ivosidenib (AG-
120)

Reference

Animal Model

Patient-Derived

Orthotopic Xenograft

(Glioblastoma, IDH1

R132H)

Orthotopic Mouse

Xenograft (Human

mIDH1-R132H

glioma)

[3][9]

Key Findings

Impaired tumor

growth, decreased 2-

HG levels, induced

glial differentiation.

>84% 2-HG inhibition

in brain tumors.
[3][9][10]

Table 3: Clinical Trial Highlights (Phase I)
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Parameter
DS-1001b
(NCT03030066)

Ivosidenib
(NCT02073994 -
Glioma Cohort)

Reference

Patient Population
Recurrent/progressive

IDH1-mutant glioma

Advanced IDH1-

mutant glioma
[6][11]

Dose
125-1400 mg twice

daily (dose escalation)

500 mg once daily

(expansion cohort)
[6][11]

Brain/Plasma Ratio
0.19 - 0.77 (in 3

patients)
0.16 [12][13]

Tumor 2-HG

Reduction

Significantly lower

than pre-study

samples

~91.1% [5][7]

Objective Response

Rate (ORR) -

Enhancing Tumors

17.1%

Not effective in

enhancing tumors in a

separate study

[6][14]

Objective Response

Rate (ORR) - Non-

Enhancing Tumors

33.3%
2.9% (1 partial

response)
[6][14]

Stable Disease (SD) -

Non-Enhancing

Tumors

7 out of 9 evaluable

patients
85.7% [6][13]

Median Progression-

Free Survival (PFS) -

Non-Enhancing

Tumors

Not reached (95% CI,

24.1 to not reached)
13.6 months [6][7]

Mechanism of Action and Signaling Pathway
Both DS-1001b and ivosidenib function by selectively inhibiting the mutated IDH1 enzyme. In

gliomas with an IDH1 mutation, the enzyme gains a neomorphic function, converting α-

ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG

competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases,
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leading to a hypermethylated state and a block in cellular differentiation, which contributes to

tumorigenesis.[15] By inhibiting mutant IDH1, both drugs reduce 2-HG levels, thereby reversing

these epigenetic alterations and promoting differentiation of glioma cells.[3][15]

Normal Cell Metabolism IDH1-Mutant Glioma Pathogenesis
Therapeutic Intervention

Isocitrate

alpha-Ketoglutarate

 Wild-Type
IDH1

Cellular Respiration

alpha-Ketoglutarate

2-Hydroxyglutarate

 Mutant
IDH1

Mutant
IDH1

Inhibition of
alpha-KG-dependent

dioxygenases

Epigenetic Dysregulation
(DNA & Histone Hypermethylation)

Block in Cellular
Differentiation

Glioma Progression

DS-1001b or Ivosidenib

 Inhibition
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Click to download full resolution via product page

Caption: Signaling pathway of mutant IDH1 inhibition by DS-1001b and ivosidenib.

Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of

findings.

In Vitro Enzyme Inhibition Assay (for IC50
determination)

Objective: To determine the concentration of the inhibitor required to reduce the activity of

the mutant IDH1 enzyme by 50%.

General Protocol:

Recombinant human mutant IDH1 (e.g., R132H) and wild-type IDH1 enzymes are used.

The inhibitor (DS-1001b or ivosidenib) is serially diluted to a range of concentrations.

The enzyme is incubated with the inhibitor for a specified period (e.g., with or without

preincubation).[3]

The enzymatic reaction is initiated by adding substrates, including α-ketoglutarate and

NADPH.

The rate of NADPH consumption is monitored by measuring the decrease in absorbance

at 340 nm.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cellular 2-HG Assay
Objective: To measure the effect of the inhibitor on the production of 2-HG in IDH1-mutant

glioma cells.
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General Protocol:

IDH1-mutant glioma cell lines (e.g., U87MG engineered to express IDH1 R132H) are

cultured.[3]

Cells are treated with various concentrations of the inhibitor for a defined period (e.g., 48-

72 hours).

Cell lysates or culture media are collected.

The concentration of 2-HG is quantified using liquid chromatography-mass spectrometry

(LC-MS).

IC50 values for cellular 2-HG inhibition are determined from the dose-response curve.

Patient-Derived Orthotopic Xenograft (PDX) Model of
Glioma

Objective: To evaluate the in vivo efficacy of the inhibitor in a clinically relevant animal model.

General Protocol:

Freshly resected human glioma tissue with a confirmed IDH1 mutation is obtained from

patients.[3]

The tumor tissue is dissociated into a single-cell suspension.[3]

A specific number of tumor cells (e.g., 1 x 10^5 cells) are stereotactically implanted into

the brains of immunodeficient mice (e.g., NOD-scid).[16]

Tumor growth is monitored using non-invasive imaging techniques like MRI.

Once tumors are established, mice are randomized to receive the inhibitor (e.g., DS-
1001b administered orally) or a vehicle control.[3]

Treatment continues for a specified duration, and tumor volume is measured periodically.
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At the end of the study, tumors are harvested for analysis of 2-HG levels, histology, and

biomarkers of differentiation (e.g., GFAP).[3]

IDH1-Mutant
Glioma Patient Tumor Tumor Dissociation Stereotactic Intracranial

Implantation in Mice
Tumor Growth
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Drug Administration
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35722822/
https://pubmed.ncbi.nlm.nih.gov/35722822/
https://pubmed.ncbi.nlm.nih.gov/35722822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6794942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6794942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6794942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8053882/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8053882/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9925696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9925696/
https://aacrjournals.org/cancerres/article/80/16_Supplement/1266/641188/Abstract-1266-Mutant-IDH1-alters-epigenetic
https://www.mdpi.com/1422-0067/21/14/5113
https://www.benchchem.com/product/b15142903#ds-1001b-vs-ivosidenib-ag-120-in-idh1-mutant-glioma-cells
https://www.benchchem.com/product/b15142903#ds-1001b-vs-ivosidenib-ag-120-in-idh1-mutant-glioma-cells
https://www.benchchem.com/product/b15142903#ds-1001b-vs-ivosidenib-ag-120-in-idh1-mutant-glioma-cells
https://www.benchchem.com/product/b15142903#ds-1001b-vs-ivosidenib-ag-120-in-idh1-mutant-glioma-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15142903?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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and industry.
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